4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate
Overview
Description
4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate is a synthetic organic compound with the molecular formula C14H22N2O3S. It is primarily used in proteomics research and has applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate typically involves multiple steps:
Formation of the Piperidin-1-ylsulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidin-1-ylsulfonyl group.
Attachment to Ethylamine: The piperidin-1-ylsulfonyl group is then reacted with ethylamine to form the 2-(piperidin-1-ylsulfonyl)ethylamine intermediate.
Coupling with Phenol: The intermediate is then coupled with 4-hydroxybenzylamine under basic conditions to form 4-({[2-(piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol.
Formation of Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study protein interactions and functions. It can be used as a probe in proteomics to identify and quantify proteins in complex mixtures.
Medicine
In medicine, it has potential applications in drug development. Its ability to interact with specific proteins makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved include signal transduction, protein modification, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-({[2-(Morpholin-4-ylsulfonyl)ethyl]amino}methyl)phenol
- 4-({[2-(Pyrrolidin-1-ylsulfonyl)ethyl]amino}methyl)phenol
Uniqueness
Compared to similar compounds, 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino
Properties
IUPAC Name |
oxalic acid;4-[(2-piperidin-1-ylsulfonylethylamino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.C2H2O4/c17-14-6-4-13(5-7-14)12-15-8-11-20(18,19)16-9-2-1-3-10-16;3-1(4)2(5)6/h4-7,15,17H,1-3,8-12H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCJOJHRTMRMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCNCC2=CC=C(C=C2)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-04-7 | |
Record name | Phenol, 4-[[[2-(1-piperidinylsulfonyl)ethyl]amino]methyl]-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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